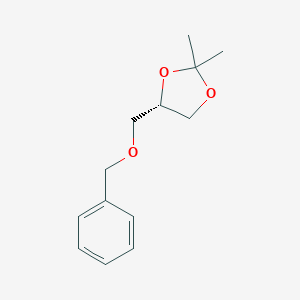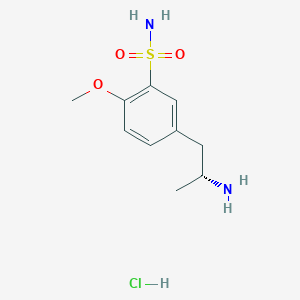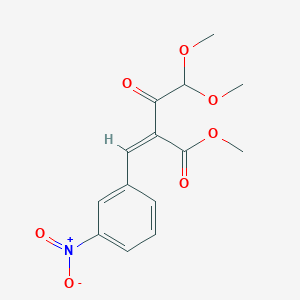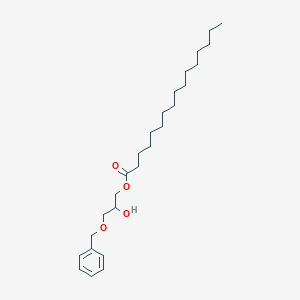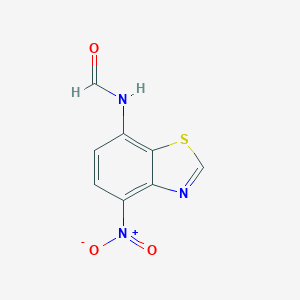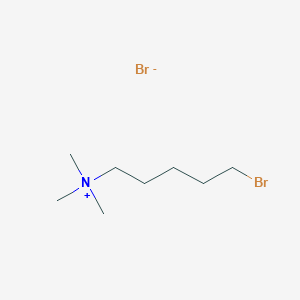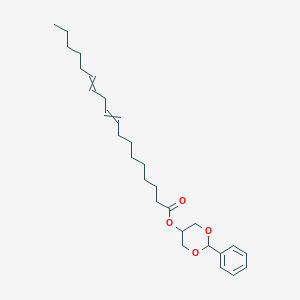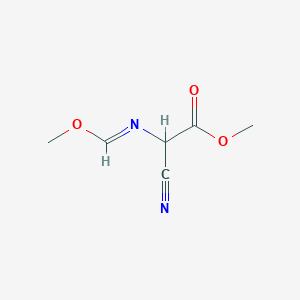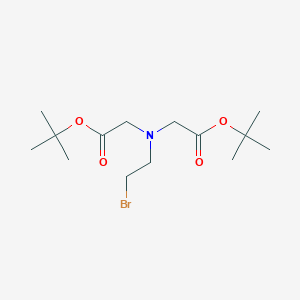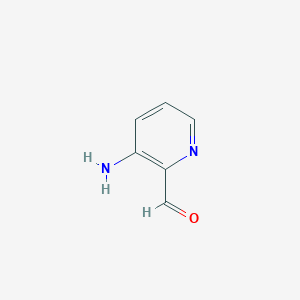
3-Aminopicolinaldehyde
概要
説明
Synthesis Analysis
The synthesis of derivatives related to 3-Aminopicolinaldehyde involves copper-catalyzed coupling reactions. For example, a method has been developed for the efficient synthesis of 3-aminoindolines and 3-aminoindoles through a three-component coupling (TCC) reaction. This process utilizes 2-aminobenzaldehyde, secondary amine, and alkyne, leading to the formation of propargylamine intermediates, which then cyclize into the indoline core (Chernyak et al., 2010). Similarly, 3-(aminomethyl)isoquinoline-fused polycyclic compounds can be synthesized through a copper-catalyzed four-component coupling, cyclization, and oxidation process (Ohta et al., 2009).
Molecular Structure Analysis
In terms of molecular structure analysis, this compound derivatives have been examined for their luminescence and spectroscopic properties, particularly in the context of Eu(III) complexes. These complexes show enhanced luminescence properties due to their stable structure and high solubility in common solvents, indicating the potential use of these compounds in light-conversion molecular devices (Bejan et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives enables them to participate in a wide range of chemical transformations. For instance, they can undergo aminooxylation or -amination followed by reductive cyclization, leading to the synthesis of chiral 3-substituted tetrahydroquinolines, which are significant in medicinal chemistry (Rawat et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. Although specific studies focusing on the physical properties of this compound were not identified in the search, these properties are typically analyzed using standard laboratory techniques to determine their applicability in synthesis and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various functional groups, are fundamental to understanding the utility of this compound in synthetic chemistry. The compound's ability to form stable complexes with metals, as demonstrated in the luminescent properties of Eu(III) complexes, highlights its versatile chemical nature (Bejan et al., 2005).
科学的研究の応用
Synthesis of Stable Eu(III) Complexes : This compound is used in the synthesis of stable Europium (III) complexes that exhibit enhanced luminescence and spectroscopic properties. These properties make them useful in light-conversion molecular devices (Bejan et al., 2005).
Matrix-Assisted Laser Desorption/Ionization (MALDI) of DNA and Protein : 3-Aminopicolinic acid (3-APA), a derivative, serves as a useful matrix for MALDI in a linear time-of-flight mass spectrometer, aiding in the analysis of biopolymers (Taranenko et al., 1994).
Synthesis of 1,3-Diphenylnaphthoxazine Derivatives : It is employed in the synthesis of these derivatives through modified Mannich reactions, highlighting its role in chemical synthesis (Szatmári & Fülöp, 2013).
Catalyst in Chemoenzymatic Dynamic Kinetic Resolutions : As a catalyst, it facilitates the racemization of amino acids, providing high reaction rates and excellent enantioselectivities, which is crucial in synthetic chemistry (Felten, Zhu, & Aron, 2010).
Organocatalytic Asymmetric Heterodomino Reactions : It's used in the synthesis of symmetrical and nonsymmetrical synthons of benzoannelated centropolyquinanes, contributing to the development of novel organic compounds (Ramachary et al., 2004).
Inhibition of Phosphoenolpyruvate Carboxykinase in Hepatocytes : This compound increases the supply of gluconeogenic substrates from peripheral tissues and inhibits a key enzyme in hepatocytes (Chen & Lardy, 1984).
Model for Ferroactivator in Enzyme Activation : 3-Aminopicolinate is studied as a model for ferroactivator, a protein that permits iron activation of enzymes (MacDonald & Lardy, 1978).
Renal Glutamine Extraction and Ammonia Production : Its treatment significantly influences renal function, especially in terms of ammonia production in rats (Man, Hall, & Brosnan, 1981).
作用機序
Target of Action
3-Aminopicolinaldehyde primarily targets amines . Amines are ubiquitous in biological systems and are responsible for numerous important processes, including neurotransmission and cell signaling .
Mode of Action
The compound interacts with its targets through a process known as imine formation . This reaction involves the compound (an aldehyde) and amines, forming imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving amines. These include pathways related to neurotransmission and cell signaling . The formation of imine compounds can impact these pathways, potentially altering cellular functions .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 0.33 , suggests that it may be able to cross biological membranes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific amine targets and the environmental context. As it forms imine compounds with amines, it could potentially alter the functions of these amines in cellular processes .
Action Environment
The action of this compound can be influenced by environmental factors such as pH, which affects the rate of imine formation . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the environment .
特性
IUPAC Name |
3-aminopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-5-2-1-3-8-6(5)4-9/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJCRBZVUFRESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480338 | |
| Record name | 3-Aminopicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55234-58-7 | |
| Record name | 3-Amino-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55234-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

